

An In-depth Technical Guide to Isomers of Trimethyl-dihydrothiazole

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Compound of Interest

Compound Name: 2,4,5-Trimethyl-4,5-dihydrothiazole

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of trimethyl-dihydrothiazole, with a focus on their synthesis, characterization, and biological significance. Dihydrothiazoles, also known as thiazolines, are a class of heterocyclic compounds that are constituents of various natural products and are recognized for their role as flavor components and biologically active molecules. The addition of three methyl groups to the dihydrothiazole core structure gives rise to a number of isomers, each with potentially unique chemical and biological properties.

Isomerism in Trimethyl-dihydrothiazole

Isomerism in trimethyl-dihydrothiazole arises from two main factors: the position of the double bond within the dihydrothiazole ring and the location of the three methyl groups on the ring. The dihydrothiazole ring can exist in three isomeric forms based on the double bond position: Δ^2 -thiazoline, Δ^3 -thiazoline, and Δ^4 -thiazoline. The subsequent placement of three methyl groups on the available carbon and nitrogen atoms of these rings leads to a variety of structural isomers.

This guide will focus on two prominent and well-studied isomers: 2,4,5-Trimethyl- Δ^3 -thiazoline and 2,4,5-Trimethylthiazole, the latter being the fully aromatic analog often studied in conjunction with its dihydro counterparts.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for 2,4,5-trimethyl- Δ^3 -thiazoline and 2,4,5-trimethylthiazole is presented below. This data is crucial for the identification and characterization of these isomers.

Table 1: Physicochemical Properties of Trimethyl-dihydrothiazole Isomers

Property	2,4,5-Trimethyl- Δ^3 -thiazoline	2,4,5-Trimethylthiazole	Reference
Molecular Formula	C ₆ H ₁₁ NS	C ₆ H ₉ NS	[1][2]
Molecular Weight	129.22 g/mol	127.21 g/mol	[1][3]
Appearance	Colorless to pale yellow liquid	Colorless to amber liquid	[4][5]
Boiling Point	178.77 °C (estimated)	Not specified	[4]
logP (o/w)	3.053 (estimated)	2.2	[3][4]
CAS Number	60633-24-1	13623-11-5	[2][4]

Table 2: Spectroscopic Data for 2,4,5-Trimethylthiazole

Spectroscopic Data	2,4,5-Trimethylthiazole	Reference
¹ H NMR (400 MHz, CDCl ₃) δ [ppm]	2.24, 2.27, 2.28, 2.31, 2.58, 2.59, 2.62	[3]
¹³ C NMR (22.53 MHz, CDCl ₃) δ [ppm]	11.12, 14.51, 18.86, 125.23, 147.35, 161.15	[3]
Key Mass Spec Fragments (m/z)	Data available in NIST WebBook	[2]

Experimental Protocols

Detailed experimental protocols are essential for the synthesis and analysis of trimethyl-dihydrothiazole isomers.

Synthesis of Thiazolines

The synthesis of thiazoline-containing compounds can be achieved through various methods. A common approach involves the cyclodesulfhydration of N-thioacyl-2-mercaptoethylamine derivatives. This method is known to be mild, efficient, and proceeds without epimerization, making it suitable for the synthesis of complex molecules.^[6]

General Protocol for Thiazoline Synthesis:

- **Preparation of N-thioacyl-2-mercaptoethylamine precursor:** This can be achieved through solid-phase peptide synthesis (SPPS) for peptide derivatives.
- **Cyclodesulfhydration:** The precursor is dissolved in an aqueous solution. The reaction is initiated by a change in pH.
- **Purification:** The resulting thiazoline derivative is purified using standard chromatographic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation and identification of volatile compounds like trimethyl-dihydrothiazole isomers.^{[7][8]}

Typical GC-MS Protocol:

- **Sample Preparation:** Samples containing the isomers are diluted in a suitable solvent (e.g., methanol). For non-volatile precursors, a derivatization step, such as trimethylsilylation (TMS), may be necessary to increase volatility.^{[7][9]}
- **GC Separation:** The sample is injected into a gas chromatograph equipped with a capillary column (e.g., DB-1). A temperature program is used to separate the isomers based on their boiling points and interactions with the stationary phase.^[2]

- MS Detection: The separated compounds are ionized (e.g., by electron ionization) and the resulting fragments are analyzed by a mass spectrometer, providing a unique mass spectrum for each isomer.[2]

Biological Activity and Signaling Pathways

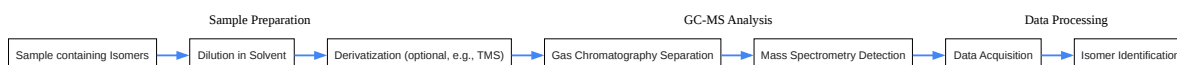
Isomerism plays a critical role in the biological activity of molecules, as different isomers can interact differently with biological targets such as enzymes and receptors.[10][11] Trimethyl-dihydrothiazole isomers, particularly 2,5-dihydro-2,4,5-trimethylthiazoline (TMT), have been studied for their effects on the nervous system. TMT is a component of fox urine and is known to induce fear and defensive behaviors in rodents.[12][13]

The mechanism of action of TMT involves the activation of specific olfactory receptors in the olfactory epithelium of mice. This interaction triggers a signaling cascade that is processed by the brain as a predator threat.[12] Exposure to TMT has been shown to increase alcohol self-administration in rats and alter the neuronal response to alcohol in the basolateral amygdala, suggesting a link between stress-related pathways and alcohol use disorder.[14]

The differential biological activities of various thiazole and triazine derivatives have been explored, highlighting the importance of the specific isomeric structure in determining the pharmacological effect.[15][16]

Visualizations

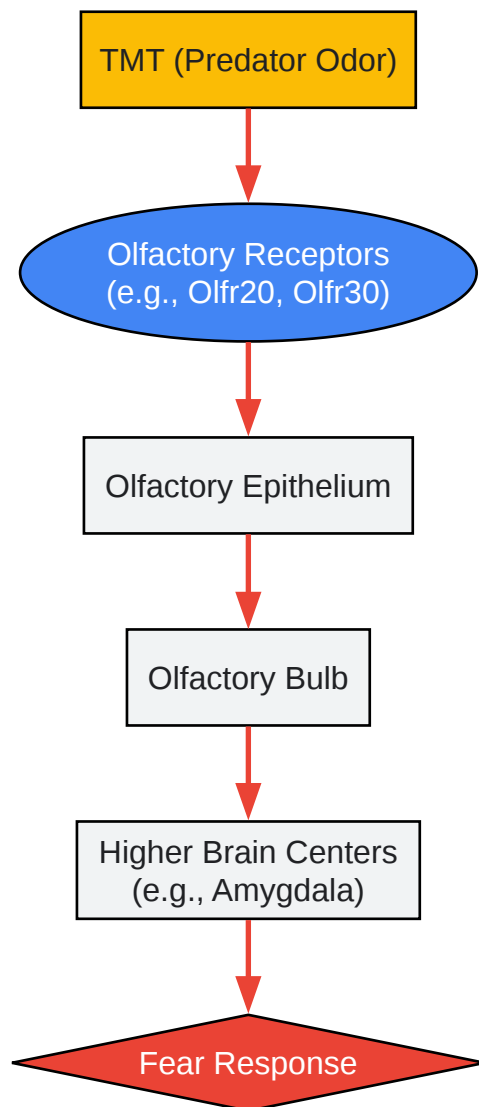
Experimental Workflow for GC-MS Analysis



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Caption: Workflow for the analysis of trimethyl-dihydrothiazole isomers using GC-MS.

Simplified Signaling Pathway of TMT-induced Fear Response



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Caption: Simplified signaling cascade initiated by TMT leading to a fear response.

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